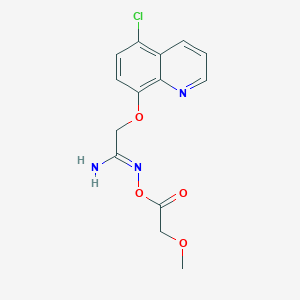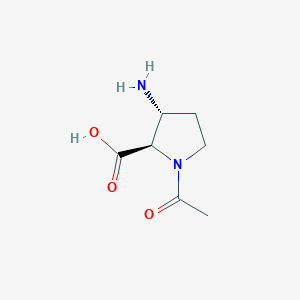![molecular formula C18H22N2O8 B12886120 Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate CAS No. 66709-35-1](/img/structure/B12886120.png)
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is a complex organic compound with the molecular formula C18H22N2O8 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with various functional groups including a nitrophenyl group and ester functionalities
Vorbereitungsmethoden
The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .
Analyse Chemischer Reaktionen
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate can be compared with other similar compounds, such as:
N-(2′-nitrophenyl)pyrrolidine-2-carboxamides: These compounds also contain a pyrrolidine ring and a nitrophenyl group, but differ in their substitution patterns and functional groups.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but contain dione functionalities instead of ester groups.
Proline derivatives: These compounds are structurally related to pyrrolidine and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
66709-35-1 |
|---|---|
Molekularformel |
C18H22N2O8 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
LOGXMILKFVJHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
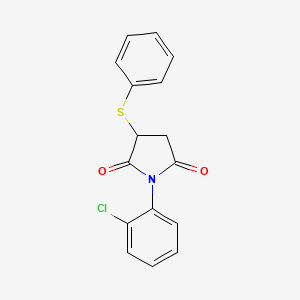
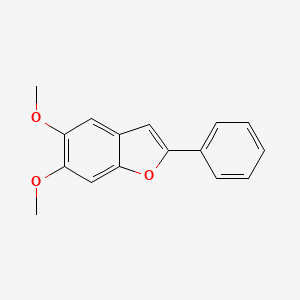
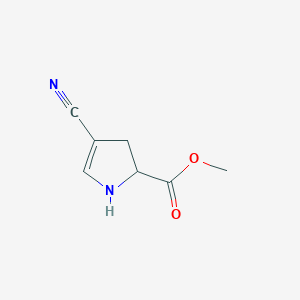
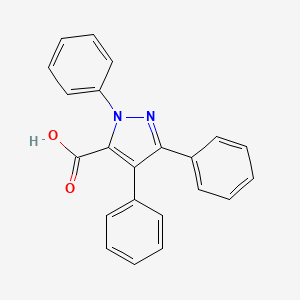


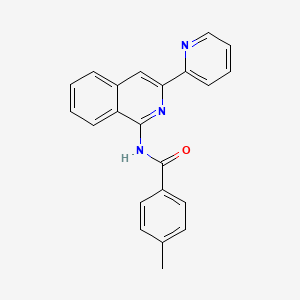
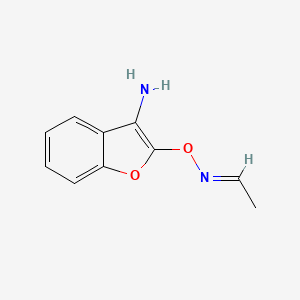
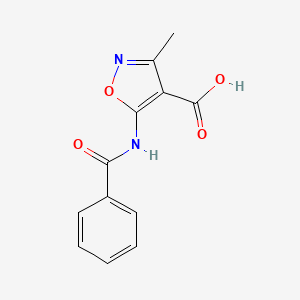
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
